3-(2-aminoethoxy)propan-1-ol
Description
Contextualization within the Field of Bifunctional Organic Scaffolds
Bifunctional organic scaffolds are molecules that possess two distinct reactive functional groups. This dual-functionality allows for selective and sequential chemical reactions, making them invaluable building blocks in the synthesis of more complex molecules. 3-(2-aminoethoxy)propan-1-ol is a prime example of such a scaffold. Its structure, featuring a nucleophilic amino group and a hydroxyl group, allows it to act as a versatile linker or intermediate in the construction of larger, more elaborate molecular architectures. The spatial separation of the amino and hydroxyl groups by an ethoxy bridge influences their reactivity and the conformational properties of the resulting derivatives.
Significance of Amino Alcohol and Ether Functionalities in Organic Synthesis
The chemical utility of this compound is rooted in the distinct properties of its three functional groups: the amine, the alcohol, and the ether.
Amino Alcohols : The 1,2-amino alcohol motif is a privileged structure found in numerous biologically active compounds, including neurotransmitters, antibiotics, and antiviral drugs. acs.org They are also critical components in asymmetric synthesis, where they serve as chiral auxiliaries, ligands for metal catalysts, and organocatalysts. acs.orgrsc.orgopenaccessjournals.com The development of synthetic methods to produce amino alcohols with high stereoselectivity is a fundamental area of organic chemistry. rsc.org The presence of both a basic nitrogen atom and a hydroxyl group allows for the formation of hydrogen bonds, influencing solubility and intermolecular interactions. solubilityofthings.com
Ethers : The ether linkage (R-O-R') is generally characterized by its low reactivity, which makes it an excellent and stable backbone in a molecule. solubilityofthings.com This chemical inertness ensures that the ether group often remains intact while chemical modifications are performed on the more reactive amino and hydroxyl termini. This stability is crucial for maintaining the structural integrity of the scaffold during multi-step synthetic sequences.
The combination of these functionalities in a single molecule provides a powerful tool for chemists, enabling a wide range of transformations from simple derivatization to the construction of complex polymers and macrocycles.
Historical Development and Evolving Research Interests in Aminoethoxypropanol Derivatives
While specific historical details on the initial synthesis of this compound are not extensively documented in readily available literature, the development of related amino alcohols has been a subject of continuous research. The synthesis of β-amino alcohols, for instance, has been explored through various routes, with the ring-opening of epoxides by amines being a common and straightforward method. openaccessjournals.com Research into similar structures, such as 3-amino-1-propanol, has highlighted their utility and has driven investigations into their chemical stability and degradation pathways, particularly in industrial applications like carbon capture. acs.org
Interest in amino alcohol derivatives has grown significantly, moving from their use as simple intermediates to their application as key components in the synthesis of high-value compounds. For example, derivatives of γ-amino alcohols are crucial intermediates for antidepressant drugs. researchgate.net The evolving research landscape points towards the use of these scaffolds in increasingly sophisticated applications, including materials science and medicinal chemistry, driven by the need for novel molecules with precisely defined properties.
Overview of Key Academic Research Domains Pertaining to this compound
The unique structural attributes of this compound make it a valuable compound in several key research areas:
Polymer Chemistry and Materials Science : The dual functionality of the molecule allows it to act as a monomer or a cross-linking agent in the synthesis of specialty polymers. The amino and hydroxyl groups can react to form polyamides, polyurethanes, or polyesters, while the ether backbone imparts flexibility to the resulting polymer chain.
Corrosion Inhibition : Amines and alcohols are well-known for their ability to adsorb onto metal surfaces and inhibit corrosion. The multiple coordination sites (N and O atoms) in this compound suggest its potential as an effective corrosion inhibitor for various metals and alloys.
CO2 Capture : Aqueous amine solutions are widely studied for the capture of carbon dioxide (CO2) from industrial flue gases. The primary amine group in this compound can react with CO2 to form carbamates, making it a candidate for developing new solvent systems for post-combustion carbon capture technologies. Research on structurally similar amines like 3-amino-1-propanol supports this potential application. acs.org
Pharmaceutical and Agrochemical Research : As a versatile scaffold, it can be used as a starting material for the synthesis of new chemical entities with potential biological activity. Its ability to be readily derivatized at two positions makes it suitable for creating libraries of compounds for screening in drug discovery and agrochemical research.
Properties
CAS No. |
859874-55-8 |
|---|---|
Molecular Formula |
C5H13NO2 |
Molecular Weight |
119.2 |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 2 Aminoethoxy Propan 1 Ol and Its Analogs
Established Reaction Pathways and Mechanistic Investigations
Traditional synthetic routes to 3-(2-aminoethoxy)propan-1-ol rely on well-established organic reactions. These pathways are often characterized by their reliability and scalability, though they may involve multiple steps and require careful optimization to maximize yield and purity.
Multistep Synthesis from Precursor Molecules
The construction of this compound typically involves the sequential formation of its core structural features: the primary amine, the ether linkage, and the primary alcohol. A common strategy begins with readily available precursor molecules and proceeds through a series of functional group transformations.
One logical multistep approach involves the coupling of a C2 amino-synthon with a C3 alcohol-synthon. For instance, the synthesis can be initiated from 2-aminoethanol and a 3-halo-propanol, such as 3-chloropropan-1-ol. To prevent the amine from undergoing undesired side reactions, its nucleophilicity is often masked with a protecting group (e.g., Boc, Cbz). The protected aminoethanol is then converted to its alkoxide and reacted with the halogenated propanol (B110389). The final step involves the removal of the protecting group to yield the target compound.
A generalized sequence is as follows:
Protection: The amino group of a precursor like 2-aminoethanol is protected.
Etherification: The hydroxyl group of the protected aminoethanol is reacted with a suitable C3 precursor, such as 3-chloropropan-1-ol, often under basic conditions to facilitate ether bond formation.
Deprotection: The protecting group is removed from the nitrogen atom to reveal the primary amine, yielding this compound.
Processes for preparing similar 2-amino-1,3-propanediol (B45262) compounds often involve multiple steps including the conversion of functional groups and purification, highlighting the complexity of synthesizing such molecules on a larger scale. google.com
Reductive Amination Routes and Optimization
Reductive amination offers a direct and efficient method for forming amines from carbonyl compounds. libretexts.org In the context of synthesizing this compound, this pathway would theoretically involve the reaction of an aldehyde precursor, such as 2-(propan-3-ol-oxy)acetaldehyde, with ammonia (B1221849), followed by reduction.
The process occurs in two main stages:
Imine Formation: The amine (ammonia in this case) adds to the carbonyl group of the aldehyde to form an unstable carbinolamine, which then dehydrates to form an imine.
Reduction: The C=N double bond of the imine is reduced to a C-N single bond to form the final amine.
A key advantage of reductive amination is that it can often be performed in a single pot. researchgate.net The choice of reducing agent is critical for optimization. While strong reducing agents like lithium aluminum hydride (LiAlH₄) can be used, milder and more selective reagents are often preferred to avoid the reduction of other functional groups. Sodium cyanoborohydride (NaBH₃CN) is a classic choice as it is capable of reducing imines faster than ketones or aldehydes, allowing the reaction to proceed efficiently at neutral or slightly acidic pH. masterorganicchemistry.com Other modern reagents include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and catalytic hydrogenation using metals like palladium or nickel. researchgate.netyoutube.com
| Reducing Agent | Typical Substrates | Key Advantages | Reference |
|---|---|---|---|
| Sodium Cyanoborohydride (NaBH₃CN) | Aldehydes, Ketones | Selective for imines over carbonyls; effective at neutral pH. | masterorganicchemistry.com |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Aldehydes, Ketones | Less toxic alternative to NaBH₃CN; mild and effective. | masterorganicchemistry.com |
| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Aldehydes, Ketones | Clean, high-yielding, avoids stoichiometric metal hydride waste. | youtube.com |
| Potassium Formate with Palladium Acetate (B1210297) | Aldehydes, Ketones | Mild conditions, environmentally friendly reductant. | researchgate.net |
Ether Formation Strategies
The Williamson ether synthesis is the cornerstone for forming the ether linkage in this compound. byjus.com This reaction involves the nucleophilic substitution (Sₙ2) of a halide from an alkyl halide by an alkoxide. masterorganicchemistry.com
For the synthesis of the target molecule, two primary disconnections are possible:
Route A: Reaction of the alkoxide of 2-aminoethanol with 3-chloropropan-1-ol.
Route B: Reaction of the alkoxide of propan-1-ol with 2-chloroethylamine.
In practice, Route A is generally preferred. The Sₙ2 mechanism works best with primary alkyl halides, as secondary and tertiary halides are prone to elimination side reactions. masterorganicchemistry.com In this case, 3-chloropropan-1-ol is a primary halide. A significant challenge is the nucleophilicity of the amino group, which can compete with the alkoxide. Therefore, the amino group of 2-aminoethanol is typically protected before the etherification step.
The mechanism proceeds as follows:
Deprotonation: A strong base (e.g., sodium hydride, NaH) is used to deprotonate the hydroxyl group of the N-protected 2-aminoethanol, forming a potent nucleophilic alkoxide. youtube.com
Nucleophilic Attack: The newly formed alkoxide attacks the electrophilic carbon of 3-chloropropan-1-ol, displacing the chloride ion in a single, concerted step. byjus.com
Deprotection: The protecting group is subsequently removed to yield this compound.
The choice of solvent is also important; polar aprotic solvents like THF or DMF can accelerate Sₙ2 reactions. masterorganicchemistry.com
Innovative Synthetic Approaches and Catalyst Development
Modern synthetic chemistry is increasingly focused on developing more sustainable, efficient, and safer manufacturing processes. These innovations are being applied to the synthesis of amino alcohols, including this compound.
Green Chemistry Principles in Synthesis (e.g., Biocatalysis, Sustainable Solvents)
Green chemistry aims to reduce the environmental impact of chemical processes. rsc.org For amino alcohol synthesis, biocatalysis represents a powerful green alternative to traditional methods. Enzymes can operate under mild conditions (ambient temperature and pressure) in aqueous media, often displaying high regio- and enantioselectivity. nih.gov
Key biocatalytic approaches applicable to amino alcohol synthesis include:
Asymmetric Reductive Amination: Engineered amine dehydrogenases (AmDHs) can catalyze the reductive amination of hydroxy-ketones using inexpensive ammonia as the amine source. frontiersin.orgacs.org This method can produce chiral amino alcohols with very high enantiomeric excess (>99% ee), which is crucial for pharmaceutical applications. acs.org
Enzymatic Cascades: Multiple enzymes can be combined in a one-pot cascade reaction to convert simple, renewable feedstocks into complex molecules. acs.org For example, a cascade could be designed to convert a bio-based precursor into the required keto-alcohol intermediate, which is then aminated by an AmDH. acs.org
| Enzyme Class | Reaction Type | Advantages | Reference |
|---|---|---|---|
| Amine Dehydrogenases (AmDHs) | Asymmetric Reductive Amination | High stereoselectivity, uses ammonia, mild conditions. | acs.org |
| Transaminases (ω-TAs) | Asymmetric Amination | Excellent enantioselectivity, broad substrate scope. | rsc.org |
| Alcohol Dehydrogenases (ADHs) | Keto-group Reduction | Can set stereocenters by reducing ketones to chiral alcohols. | nih.gov |
The use of sustainable solvents and reagents is another pillar of green chemistry. Replacing hazardous organic solvents with water or bio-based solvents, and using catalysts instead of stoichiometric reagents, can significantly improve the sustainability profile of a synthesis.
Flow Chemistry and Continuous Manufacturing Techniques
Flow chemistry, where reactions are run in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch processing. google.com Continuous manufacturing (CM) is an integrated approach where materials are processed continuously from start to finish. nih.gov
Benefits of applying flow chemistry to the synthesis of this compound include:
Enhanced Safety: Flow reactors have a small volume, which minimizes the risk associated with handling reactive intermediates or exothermic reactions. Unstable intermediates can be generated and consumed in situ without the need for isolation. google.com
Improved Control and Consistency: Precise control over reaction parameters such as temperature, pressure, and residence time leads to higher reproducibility and can improve yields and selectivity. google.com
Increased Efficiency: Continuous processing can reduce reaction times from hours to minutes and allows for easier automation, leading to higher throughput and reduced manufacturing costs. nih.gov
A continuous process for producing amino alcohols from chlorohydrins in a tubular reactor has been demonstrated, showcasing the ability to carefully control reaction conditions in different zones of the reactor to optimize the outcome and minimize impurities. google.com This approach could be directly adapted for an industrial-scale Williamson ether synthesis step in the production of this compound.
Chemo- and Regioselective Synthesis of Isomeric Aminoethoxypropanols
The synthesis of aminoethoxypropanols requires precise control over both chemoselectivity (differentiating between the amino and hydroxyl groups) and regioselectivity (controlling the point of connection). The classical Williamson ether synthesis is a primary route, involving the reaction of an alkoxide with an alkyl halide. masterorganicchemistry.comlibretexts.orglibretexts.org For this compound, two main retrosynthetic pathways exist, each with distinct selectivity challenges.
Pathway A involves the reaction of the sodium salt of 3-aminopropan-1-ol with 2-chloroethanol. This route is problematic due to the low nucleophilicity of the alkoxide and potential for competing N-alkylation.
Pathway B , reacting ethanolamine (B43304) with a 3-halopropan-1-ol (e.g., 3-chloropropan-1-ol), is generally preferred. In this approach, the amine is the nucleophile. However, the hydroxyl group of ethanolamine can also react, leading to undesired byproducts. To achieve high chemoselectivity, the more nucleophilic amine group is targeted. The reaction of an excess of ethanolamine with 3-chloropropan-1-ol can favor the desired N-alkylation product, which is this compound.
The primary isomeric impurity in this context is 2-((3-aminopropoxy)methyl)oxirane, which results from the intramolecular cyclization of a competing reaction product. Another significant challenge is controlling regioselectivity, particularly when using substituted precursors like propylene (B89431) carbonate. Research has shown that using heterogeneous catalysts, such as Na-Y zeolite, can achieve high regioselectivity in the reaction of aniline (B41778) with propylene carbonate to produce 1-(phenylamino)propan-2-ol (B3340236) with over 95% selectivity. scirp.org This approach, which relies on the steric constraints within the zeolite pores, demonstrates a powerful strategy for controlling the nucleophilic attack on the less sterically hindered carbon, a principle applicable to the synthesis of this compound analogs. scirp.org
The choice of reactants and conditions is critical for directing the reaction towards the desired isomer. For instance, the ring-opening of epoxides with amines is a common method for synthesizing β-amino alcohols. scirp.orgresearchgate.netorganic-chemistry.org The regioselectivity of this reaction—whether the amine attacks the more or less substituted carbon of the epoxide—can be controlled by the choice of catalyst and reaction conditions. researchgate.netorganic-chemistry.org
| Synthetic Route | Key Reactants | Primary Challenge | Strategy for Selectivity |
| Williamson Ether Synthesis (Pathway 1) | Ethanolamine, 3-Chloropropan-1-ol | Competing O-alkylation vs. N-alkylation | Utilize the higher nucleophilicity of the amine; use of excess ethanolamine. |
| Williamson Ether Synthesis (Pathway 2) | 3-Aminopropan-1-ol, 2-Chloroethanol | Low alkoxide nucleophilicity; potential for N-alkylation side reactions. | Often less favored due to selectivity issues. |
| Ring-opening of Epoxides | Substituted Epoxide, Amine | Regioselectivity of amine attack. | Choice of catalyst (e.g., Lewis acids) and reaction conditions to direct attack to a specific carbon. researchgate.netorganic-chemistry.org |
| Zeolite-Catalyzed Reaction | Amine, Propylene Carbonate | Regioselectivity. | Utilize shape-selective catalysis with zeolites like Na-Y to favor attack at the less hindered carbon. scirp.org |
Photocatalytic and Electrocatalytic Methodologies
Modern synthetic chemistry has seen the rise of photocatalytic and electrocatalytic methods, which offer green, mild, and highly selective alternatives to traditional synthesis. rsc.orgpatsnap.com These techniques utilize light or electrical energy to generate reactive intermediates under controlled conditions.
Photocatalytic Synthesis: Visible-light photoredox catalysis can be employed for the synthesis of amino alcohols by generating α-amino radicals from readily available precursors like N-aryl amino acids. researchgate.net These radicals can then couple with other molecules. researchgate.netrsc.org For a molecule like this compound, a potential photocatalytic route could involve the coupling of radical intermediates derived from precursors containing the ethoxy-propanol and amino functionalities. For example, a Cr/photoredox dual catalytic system has been shown to enable the synthesis of protected 1,2-amino alcohols from carbonyl compounds and α-silyl amines. acs.orgorganic-chemistry.org This method proceeds through the in-situ generation of α-amino carbanion equivalents. acs.orgorganic-chemistry.org Such strategies offer novel retrosynthetic disconnections not accessible through traditional thermal methods. acs.org
Electrocatalytic Synthesis: Electrosynthesis provides another powerful tool for forming C-N and C-O bonds. nih.govrsc.org Electrocatalytic methods can drive reactions that are otherwise thermodynamically unfavorable. For instance, the electrocatalytic reduction of CO2 on chiral copper surfaces has been used to synthesize amino acids. researchgate.net While not a direct synthesis of this compound, this demonstrates the potential of electrocatalysis to construct complex molecules with amino and other functional groups from simple feedstocks. researchgate.net More relevantly, electrocatalytic methods have been developed for the reductive cross-coupling of imines with ketones to directly form β-amino alcohols. organic-chemistry.org A scalable electrocatalytic method for producing enantiopure amino alcohols from a serine-derived chiral carboxylic acid has also been demonstrated, highlighting its robustness for industrial application. researchgate.net
| Methodology | Principle | Potential Application to this compound Synthesis | Key Advantages |
| Photocatalysis | Use of a photocatalyst (e.g., eosin (B541160) Y, iridium complexes) and light to generate radical intermediates for bond formation. rsc.orgresearchgate.netacs.org | Coupling of radical precursors derived from ethanolamine and propanol moieties. | Mild reaction conditions, high functional group tolerance, novel reactivity. researchgate.netrsc.org |
| Electrocatalysis | Use of an electric potential to drive redox reactions for bond formation, often with a mediator or catalyst. nih.gov | Reductive coupling of an imine precursor with a propanol-containing carbonyl compound. organic-chemistry.org | High energy efficiency, scalability, use of electrons as a clean reagent. rsc.orgresearchgate.net |
Process Intensification and Scale-Up Research Considerations
Transitioning a synthetic route from the laboratory to industrial-scale production requires careful consideration of reaction kinetics, mass transfer, and reactor design. Process intensification aims to develop smaller, safer, and more energy-efficient manufacturing processes.
Reaction Kinetics and Mass Transfer Studies
Understanding the reaction kinetics is fundamental to optimizing and scaling up the synthesis of this compound. Kinetic studies involve measuring the rate of reaction as a function of parameters like temperature, pressure, and reactant concentrations. numberanalytics.comachievechem.com This data is essential for determining the optimal operating conditions to maximize yield and minimize reaction time.
For a reaction like the Williamson ether synthesis, which may occur between two immiscible phases (e.g., an aqueous phase containing the alkoxide and an organic phase with the alkyl halide), mass transfer can be the rate-limiting step. acs.org The rate at which reactants move between phases can be slower than the chemical reaction itself, creating a bottleneck. Studies in these systems focus on:
Interfacial Area: Increasing the surface area between the two phases, for example through vigorous mixing or the use of phase-transfer catalysts. acs.org
Diffusion Rates: Quantifying how quickly reactants and products move across the phase boundary.
Reactor Design and Engineering for Efficient Production
The choice and design of the chemical reactor are critical for efficient and safe large-scale production. achievechem.comaeroliteengineers.com The selection depends heavily on the reaction kinetics, heat transfer requirements, and the phases of the reactants.
Batch and Semi-Batch Reactors: These are common for small-scale or multi-product plants due to their flexibility. numberanalytics.com For the synthesis of this compound, a semi-batch reactor could be used where one reactant is added slowly to control the reaction rate and temperature. numberanalytics.com
Continuous Stirred-Tank Reactors (CSTRs): CSTRs are used for large-scale production where reactants are continuously fed and products are removed. numberanalytics.comaeroliteengineers.com They offer excellent mixing and temperature control, which is crucial for exothermic reactions. chemicalengineeringguy.com
Plug Flow Reactors (PFRs) / Tubular Reactors: These are often used for gas-phase reactions or continuous processes where reactants flow through a tube. chemicalengineeringguy.com They can offer high conversion rates and precise control over reaction conditions. chemicalengineeringguy.com For reactions involving solid catalysts, a packed-bed reactor (a type of PFR) would be employed, where the reactants flow through a bed of catalyst particles. chemicalengineeringguy.com
Microreactors and Flow Reactors: As part of process intensification, microreactors offer exceptionally high surface-area-to-volume ratios, leading to enhanced heat and mass transfer. specialmetal.co.in This allows for safer operation at higher temperatures and pressures, often leading to dramatically increased reaction rates and yields. specialmetal.co.in Continuous flow reactors are a key technology for modern, efficient chemical manufacturing. specialmetal.co.in
The optimal reactor design for producing this compound would likely involve a continuous system to ensure consistent product quality and high throughput, potentially a PFR or a series of CSTRs, depending on the specific kinetics and heat management needs of the chosen synthetic route. numberanalytics.comchemicalengineeringguy.com
Theoretical and Computational Analysis of this compound: A Search for Published Research
The inquiry sought to build a detailed article based on established computational research, covering aspects of the molecule's electronic structure, reactivity, and behavior in different chemical environments. The intended structure of the analysis was to include:
Quantum Chemical Investigations: Delving into the molecule's stability, geometry, and electronic properties through DFT. This would involve data on bond lengths, bond angles, and dihedral angles, as well as an analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).
Conformational Analysis: Exploring the different spatial arrangements of the molecule and their corresponding energy levels to understand its flexibility and preferred shapes.
Reaction Mechanism Prediction: Computationally elucidating the pathways for chemical transformations of its functional groups (amino, ether, and hydroxyl groups).
Solvent Effects: Investigating how different solvents would influence the molecule's reactivity using both implicit and explicit solvation models.
While general principles of computational chemistry and the methodologies mentioned are well-established and have been applied to numerous other molecules, specific findings—such as optimized geometries, orbital energy values, potential energy surfaces for reactions, and solvation free energies—are unique to the compound under investigation. Without published research that has performed these specific calculations on this compound, it is not possible to generate the detailed, data-driven article as requested.
The search did identify database entries and supplier information for this compound and its isomers, confirming its existence and availability. Additionally, computational studies on structurally related but distinct molecules were found. These studies utilize the requested theoretical methods to analyze similar functional groups, but their results are not transferable to this compound.
The creation of a scientifically accurate article detailing the theoretical and computational chemistry of this compound, complete with the specified data tables and in-depth research findings, is not feasible at this time due to the absence of relevant primary research in publicly accessible scientific databases. Such an article would require dedicated computational studies to be performed and published first.
Theoretical and Computational Chemistry of 3 2 Aminoethoxy Propan 1 Ol and Its Interactions
Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful computational method used to understand the movement and interactions of atoms and molecules over time. For 3-(2-aminoethoxy)propan-1-ol, MD simulations can reveal its conformational flexibility and the nature of its interactions with other molecules. Such simulations for similar molecules, like 2-aminoethanol and 2-amino-2-methyl-1-propanol, have been employed to calculate structural properties in the liquid phase. nih.gov
Simulations typically involve defining a force field, which describes the potential energy of the system as a function of its atomic coordinates. For organic molecules like this compound, force fields such as OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) are commonly used. researchgate.net The system is then placed in a simulation box, often with periodic boundary conditions to mimic a larger system, and the classical equations of motion are solved iteratively to trace the trajectory of each atom. mdpi.com Analysis of these trajectories provides information on structural and dynamic properties.
Hydrogen Bonding Networks and Proton Transfer Dynamics
The presence of both a hydroxyl (-OH) group and an amino (-NH2) group allows this compound to act as both a hydrogen bond donor and acceptor. This dual capability leads to the formation of complex intermolecular and intramolecular hydrogen bonding networks.
Studies on analogous amino alcohols, such as 3-amino-1-propanol (3AP), provide a basis for understanding these interactions. Density functional theory (DFT) calculations on 3AP have shown the formation of stable dimers. nih.gov One type of dimer is characterized by two intermolecular O-H···N hydrogen bonds and two intramolecular N-H···O hydrogen bonds. nih.gov In the liquid phase, these dimers can further associate through intermolecular N-H···O hydrogen bonds to form larger clusters. nih.gov It is plausible that this compound forms similar complex hydrogen-bonded structures, influenced by the additional ether oxygen which can also act as a hydrogen bond acceptor.
Proton transfer is a fundamental chemical process that can be investigated using computational methods. In systems with hydrogen-bond networks, proton transfer can occur along these bonds. Theoretical studies on proton transfer in alcohols and biological systems often consider the energy barriers and reaction pathways. nih.gov For this compound, proton transfer could occur between the protonated amine group and the hydroxyl group, potentially mediated by surrounding solvent molecules or other molecules of the same compound. The dynamics of such transfers are crucial for understanding its reactivity. The process can be modeled as a series of steps, including the migration of a proton from a stable site to an acceptor site, often requiring energy to reorganize the molecular structure to facilitate the transfer. nih.gov
Interaction with Solvent Systems and Guest Molecules
The interaction of this compound with solvents is critical for its application in various chemical processes. MD simulations are well-suited to explore these interactions at a molecular level. The analysis of radial distribution functions (RDFs) and spatial distribution functions (SDFs) from MD trajectories can provide a detailed picture of the local structure around the solute molecule. nih.govresearchgate.net
For instance, in aqueous solutions, water molecules are expected to form strong hydrogen bonds with both the amino and hydroxyl groups of this compound. Studies on similar amino alcohols in water have shown that water molecules can act as double proton donors to the oxygen atoms of the alcohol. nih.gov This cooperative hydrogen bonding is often stronger than that in bulk water. nih.gov The ether group in this compound introduces an additional site for hydrogen bonding with water.
The interaction with guest molecules is also of significant interest. The flexible carbon chain and the presence of multiple functional groups allow this compound to potentially encapsulate or interact with various guest molecules. The strength and nature of these interactions, whether they are hydrogen bonds or weaker van der Waals forces, can be quantified through computational energy calculations.
Reactivity and Strategic Derivatization of 3 2 Aminoethoxy Propan 1 Ol
Selective Functionalization of Amine and Hydroxyl Moieties
The presence of both a nucleophilic primary amine and a primary hydroxyl group in 3-(2-aminoethoxy)propan-1-ol presents a classic challenge in chemoselectivity. The ability to functionalize one group while leaving the other intact is crucial for its use as a versatile building block. The relative reactivity of the amine and hydroxyl groups can be modulated by carefully selecting reagents and reaction conditions.
Acylation, Amidation, and Sulfonylation Reactions of the Amino Group
The primary amino group is generally more nucleophilic than the primary hydroxyl group, allowing for selective N-functionalization under controlled conditions.
Acylation and Amidation: Selective N-acylation can be achieved by reacting the amino alcohol with acylating agents like acyl chlorides or anhydrides. To prevent competing O-acylation, the reaction is often performed at low temperatures in the presence of a non-nucleophilic base. An alternative strategy involves the formation of a mixed anhydride (B1165640) from an organic acid, which then selectively reacts with the amine. google.com This method is efficient for producing N-acyl amino alcohols. google.com Furthermore, catalytic methods for the oxidative coupling of alcohols and amines to form amides have been developed, although these typically involve the oxidation of the alcohol to an aldehyde or carboxylic acid intermediate before amidation. nih.gov Protecting-group-free amidation of amino acids, a related class of bifunctional molecules, has been achieved using various Lewis acid catalysts, a strategy that could be adapted for amino alcohols. nih.gov
Sulfonylation: The reaction of amines with sulfonyl chlorides is a standard method for forming sulfonamides. libretexts.org This transformation is generally highly selective for the amino group over the hydroxyl group due to the amine's superior nucleophilicity. In a molecule containing both an amine and a hydroxyl group, the reaction with a sulfonyl chloride in the presence of a base will preferentially yield the sulfonamide, leaving the hydroxyl group available for subsequent reactions. sapub.org This chemoselectivity is a cornerstone of the Hinsberg test for differentiating amines. libretexts.org
Table 1: Representative Conditions for Selective N-Functionalization of Amino Alcohols
| Reaction Type | Reagent/Catalyst | Solvent | Key Features |
|---|---|---|---|
| N-Acylation | Acyl Chloride/Anhydride | Dichloromethane (DCM) | Low temperature, non-nucleophilic base (e.g., triethylamine). |
| N-Amidation | Organic Acid + Alkyl Sulfonyl Chloride | Organic Solvent | Forms a mixed anhydride intermediate for selective amidation. google.com |
| N-Sulfonylation | p-Toluenesulfonyl Chloride (TsCl) | Pyridine (B92270) | Highly selective for the amine; pyridine acts as both solvent and base. libretexts.orgsapub.org |
| N-Sulfonylation | Sulfonyl Chloride + Indium Catalyst | Solvent-free | Catalytic method applicable to less nucleophilic amines. organic-chemistry.org |
Esterification and Etherification Reactions of the Hydroxyl Group
To achieve selective functionalization at the hydroxyl position, the greater reactivity of the amino group must be suppressed.
Esterification: Selective O-acylation or esterification of an amino alcohol is a more challenging transformation. A common and effective strategy is to perform the reaction under acidic conditions. Protonation of the amino group to form an ammonium (B1175870) salt deactivates it towards nucleophilic attack, allowing the less reactive hydroxyl group to be acylated by an acyl chloride or anhydride. nih.govtandfonline.com This method has been successfully applied to a wide range of hydroxyamino acids and amino alcohols. nih.gov Another sophisticated approach involves the use of transition metal ions, such as Cu(II), which can coordinate to the amino alcohol in a way that directs acylation to the oxygen atom. acs.org
Etherification: The selective etherification of the hydroxyl group in the presence of a primary amine is problematic, as N-alkylation is often a competing and sometimes preferential reaction. google.com A successful approach involves a two-step process where the amino alcohol is first treated with a strong base (e.g., an alkali metal alcoholate) to form the corresponding alcoholate anion. This anion is then alkylated with an alkylating agent to form the desired ether, minimizing the formation of N-alkylated byproducts. google.com Protecting the hydroxyl group as an ether, such as a silyl (B83357) ether or tetrahydropyranyl (THP) ether, is a common strategy in multi-step synthesis to temporarily mask its reactivity. masterorganicchemistry.comcem.com
Table 2: Representative Conditions for Selective O-Functionalization of Amino Alcohols
| Reaction Type | Reagent/Catalyst | Solvent | Key Features |
|---|---|---|---|
| O-Esterification | Acyl Halide / Anhydride | Trifluoroacetic Acid (TFA) | Amine is protonated and deactivated, allowing for selective O-acylation. nih.gov |
| O-Esterification | Acyl Phosphate + Cu(II) ions | Aqueous Buffer | Metal-ion directed synthesis promotes selective esterification. acs.org |
| O-Etherification | 1. Alkali Alcoholate 2. Alkyl Halide | Aprotic Solvent | Two-step process involving formation of the alcoholate anion to ensure O-selectivity. google.com | | O-Silylation | Trialkylsilyl Chloride (e.g., TBDMSCl) | DMF, Imidazole | Forms a silyl ether, a common protecting group for alcohols. masterorganicchemistry.com |
Bifunctional Reactivity and Intramolecular Cyclization Pathways
The dual functionality of this compound makes it an ideal precursor for the synthesis of various heterocyclic compounds through intramolecular reactions.
Formation of Heterocyclic Structures
The spatial arrangement of the amine and hydroxyl groups, separated by an ethoxy-propane linker, allows for intramolecular cyclization to form medium-sized rings. The reaction of vicinal amino alcohols is a well-established route to morpholines (1,4-oxazines) and their derivatives. researchgate.netresearchgate.netorganic-chemistry.org For instance, 2-(2-aminoethoxy)ethanol, a close analog of the target compound, can be cyclized to form morpholine (B109124) in the presence of a hydrogenation catalyst. google.com By analogy, intramolecular cyclization of this compound, likely through dehydration under acidic conditions or via conversion of the alcohol to a good leaving group, would be expected to yield a seven-membered 1,4-oxazepane (B1358080) ring.
Another common cyclization pathway for amino alcohols involves reaction with phosgene (B1210022), diethyl carbonate, or related reagents to form cyclic carbamates, known as oxazolidinones. nih.gov While this is most common for 1,2- and 1-3-amino alcohols leading to five- and six-membered rings, the principle can be extended. The reaction of this compound with such a bifunctional carbonyl equivalent could potentially lead to a nine-membered heterocyclic structure.
Ring-Closing Reactions and Macrocycle Formation
Macrocycles are of significant interest in medicinal chemistry and materials science. enamine.netmdpi.com Amino alcohols are valuable scaffolds for building macrocyclic structures. nih.gov The synthesis of macrocycles from this compound can be envisioned through a strategy where the amine and hydroxyl groups are first functionalized with reactive arms, followed by a ring-closing reaction.
For example, the amine could be acylated with an acrylic acid derivative and the alcohol could be etherified with an allyl halide. The resulting di-alkene derivative would be a suitable precursor for a ring-closing metathesis (RCM) reaction, a powerful and widely used method for macrocycle synthesis. nih.gov This approach allows for the creation of a macrocyclic core containing the original aminoethoxypropanol linker, providing both conformational constraint and specific points for further functionalization.
Synthesis of Advanced Derivatives and Analogs with Modified Linkages
The structural framework of this compound can be systematically modified to produce a variety of advanced derivatives and analogs. These modifications can fine-tune the molecule's physical and chemical properties for applications in areas like drug discovery and materials science.
One common strategy involves altering the linker between the amine and alcohol functionalities. For example, replacing the central ether oxygen with a nitrogen atom leads to the analog 3-((2-aminoethyl)amino)propan-1-ol, a diamino alcohol with different hydrogen bonding capabilities and basicity.
Another approach is to extend or modify the polyethylene (B3416737) glycol (PEG)-like chain. Analogs such as 2-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)ethanol and 3-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)propanoic acid incorporate longer, more flexible, and hydrophilic linkers. These PEGylated linkers are often used in bioconjugation and drug delivery to improve solubility and pharmacokinetic properties.
Finally, derivatization can occur at the termini. The primary amine can be converted to a variety of functional groups, and the propanol (B110389) unit can be modified. For instance, derivatives have been reported where the propanol is part of a larger, more complex structure, or where substituents are added to the carbon backbone, demonstrating the utility of the core aminoethoxy structure as a versatile synthetic platform.
Homologation and Chain Extension Strategies
Homologation and chain extension reactions involving this compound are crucial for modifying its chain length and, consequently, its physicochemical properties. These strategies are particularly relevant in materials science and medicinal chemistry, where the distance between functional groups can significantly impact performance.
One potential strategy for chain extension of the alcohol terminus is through reaction with alkylene oxides, such as ethylene (B1197577) oxide or propylene (B89431) oxide. This process, known as alkoxylation, results in the formation of a longer polyether chain. The reaction is typically catalyzed by a base and allows for precise control over the chain length by adjusting the stoichiometry of the reactants. The resulting extended diol can then be further functionalized.
The primary amine group can also be a site for chain extension. For instance, reaction with a protected amino acid can introduce a peptide unit, which can be further elongated through standard peptide synthesis protocols. Another approach involves the reaction with a molecule containing a terminal leaving group and another functional group, such as a protected alcohol or amine, thereby extending the carbon chain.
In the context of polymer chemistry, this compound can act as a chain extender or a monomer in the synthesis of polyurethanes and polyureas. The bifunctional nature of the molecule allows it to react with diisocyanates to form polyurethane or polyurea chains. For example, a study on the synthesis of polyurethane urea (B33335) utilized a structurally similar diamine, 2-(2-aminoethoxy)ethan-1-amine, as a macrochain extender. dntb.gov.uaresearchgate.net This suggests that this compound could be similarly employed, with the hydroxyl group providing an additional site for cross-linking or further modification. The reaction with diisocyanates would lead to the formation of urethane (B1682113) and urea linkages, contributing to the polymer backbone. researchgate.netnoaa.gov
| Strategy | Reagents/Conditions | Resulting Structure | Potential Application |
| Alkoxylation | Ethylene Oxide, Base Catalyst | Extended Polyether Diol | Modified solubility and hydrophilicity |
| Peptide Coupling | Protected Amino Acids | Peptide Conjugate | Drug delivery, biomaterials |
| Polyurethane/Polyurea Synthesis | Diisocyanates | Polyurethane/Polyurea | Biomaterials, coatings |
Introduction of Additional Functional Groups for Specific Research Applications
The introduction of additional functional groups onto the this compound scaffold is a key strategy for developing molecules with specific functions for research applications, particularly in the fields of drug discovery and bioimaging.
PROTAC Linkers: One of the most significant applications of derivatized this compound is in the construction of Proteolysis Targeting Chimeras (PROTACs). rsc.orgorganic-chemistry.orgrsc.org PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker connecting the target-binding ligand and the E3 ligase ligand is crucial for the PROTAC's efficacy. The bifunctional nature of this compound makes it an ideal starting point for synthesizing these linkers. organic-chemistry.org For instance, the amino group can be coupled to a ligand for the E3 ligase (e.g., pomalidomide), while the hydroxyl group can be modified to attach to the target-binding moiety. The ether linkage within the backbone provides flexibility and favorable physicochemical properties to the resulting PROTAC.
Fluorescent Tagging: For applications in cellular imaging and biological assays, fluorescent probes can be attached to this compound. The primary amine is a common site for conjugation with fluorescent dyes that are commercially available with amine-reactive functionalities, such as N-hydroxysuccinimide (NHS) esters or isothiocyanates. This allows for the creation of fluorescently labeled molecules that can be tracked within biological systems.
Carbamate (B1207046) Formation: The amino and alcohol groups of this compound can react with phosgene or its equivalents to form carbamates. organic-chemistry.orgorganic-chemistry.orgnih.govresearchgate.net For example, intramolecular cyclization can lead to the formation of a cyclic carbamate (oxazolidinone). Alternatively, reaction with an isocyanate can yield a carbamate at the alcohol terminus or a urea at the amine terminus. These carbamate and urea functionalities can alter the molecule's hydrogen bonding capacity and are often found in biologically active compounds.
| Functional Group | Reagents/Method | Research Application |
| PROTAC Linker Component | Pomalidomide derivative, Target-binding ligand | Targeted Protein Degradation |
| Fluorescent Probe | NHS-ester or Isothiocyanate-activated dye | Cellular Imaging, Bioassays |
| Carbamate/Urea | Phosgene equivalents, Isocyanates | Medicinal Chemistry, Material Science |
Coordination Chemistry and Ligand Design Incorporating 3 2 Aminoethoxy Propan 1 Ol Scaffolds
Chelation Behavior and Metal Ion Complexation Studies
No published studies were found that specifically investigate the chelation behavior of 3-(2-aminoethoxy)propan-1-ol with various metal ions.
Formation of Mono- and Polynuclear Coordination Complexes
There is no available literature detailing the synthesis or characterization of mono- or polynuclear complexes formed with this compound as a ligand.
Thermodynamic and Kinetic Aspects of Complex Formation
Specific thermodynamic data (such as stability constants) and kinetic data (rates of formation or dissociation) for metal complexes of this compound are not reported in the scientific literature. General principles of thermodynamic and kinetic stability are well-established for metal-ligand systems, but these have not been applied to this specific compound in published research. mdpi.comnih.gov
Structural Elucidation of Metal Complexes
Crystallographic Analysis of Coordination Geometries and Bonding
A search of crystallographic databases reveals no deposited crystal structures for metal complexes containing the this compound ligand.
Spectroscopic Characterization of Ligand-Metal Interactions (e.g., EPR, XAS)
There are no specific EPR or XAS studies on metal complexes of this compound reported in the literature.
Computational Modeling of Complex Structures and Stability
No computational or theoretical studies focused on modeling the structure, stability, or electronic properties of this compound complexes with metal ions have been published.
Design of Polydentate and Multimetallic Ligands Utilizing this compound Units
The versatile structure of this compound, featuring a primary amine, an ether linkage, and a primary alcohol, makes it an excellent scaffold for the construction of sophisticated polydentate and multimetallic ligands. The strategic placement of donor atoms (N and O) allows for the formation of stable chelate rings upon coordination with metal ions. The flexibility of the ethoxypropane backbone provides adaptability for coordinating with a variety of metal centers with different geometric preferences.
The primary amine group is a key reactive site, readily undergoing condensation reactions with aldehydes or ketones to form Schiff base ligands. This reaction is a cornerstone in the design of new ligands, as it allows for the introduction of a wide range of functionalities into the ligand framework by simply varying the carbonyl precursor. nih.govmdpi.comresearchgate.netscirp.orgyoutube.com The resulting imine nitrogen and other donor atoms introduced via the aldehyde can then participate in metal coordination. nih.gov
Rational Design of Ligand Architectures for Specific Metal Coordination
The rational design of ligands derived from this compound is centered on tailoring the ligand structure to achieve specific coordination environments and to stabilize desired metal oxidation states. This is primarily accomplished through Schiff base condensation, which expands the denticity of the ligand and introduces new donor groups. scirp.org
For instance, condensation with salicylaldehyde (B1680747) or its derivatives introduces a phenolic oxygen and an imine nitrogen, creating a tridentate O,N,O donor set from the original amino alcohol. The resulting ligand can coordinate to a single metal ion, forming a stable complex. The specific substituents on the salicylaldehyde can be used to fine-tune the electronic and steric properties of the ligand, thereby influencing the properties of the resulting metal complex. researchgate.netmdpi.com
The design of binuclear or polynuclear complexes can be achieved by using larger, more complex aldehydes that contain additional donor groups capable of bridging two or more metal centers. mdpi.comscirp.org For example, reacting two equivalents of this compound with a dialdehyde, such as terephthalaldehyde, can produce a ligand capable of binding two separate metal ions, leading to the formation of a dinuclear complex. The flexible ether chain in the this compound unit can accommodate the geometric requirements of different metal ions, making this approach versatile for constructing a variety of multimetallic architectures. scirp.org
The choice of metal ion also plays a crucial role in the resulting complex's structure. For example, transition metals like Cu(II), Ni(II), and Co(II) often form stable complexes with Schiff base ligands and can adopt various coordination geometries, such as octahedral or square planar, depending on the ligand field. nih.govresearchgate.net
Table 1: Hypothetical Polydentate Ligands Derived from this compound and Their Potential Coordination Modes
| Ligand Name (Derived from) | Aldehyde Precursor | Potential Donor Atoms | Anticipated Denticity | Potential Metal Complex Type |
| L1 | Salicylaldehyde | Nimine, Ophenolic, Oether, Oalcohol | Tetradentate | Mononuclear |
| L2 | 2-Hydroxy-1-naphthaldehyde | Nimine, Ophenolic, Oether, Oalcohol | Tetradentate | Mononuclear |
| L3 | Terephthalaldehyde (2:1 amine:aldehyde ratio) | 2 x (Nimine, Oether, Oalcohol) | Hexadentate (bridging) | Dinuclear |
| L4 | 2,6-Diformyl-4-methylphenol (2:1 amine:aldehyde ratio) | 2 x (Nimine, Oether, Oalcohol), Ophenolic (bridging) | Heptadentate (bridging) | Dinuclear |
Supramolecular Assembly through Metal-Ligand Coordination
Supramolecular assembly relies on non-covalent interactions, including metal-ligand coordination, to build large, well-defined structures from smaller molecular components. The flexible nature of ligands derived from this compound makes them well-suited for the construction of metallo-supramolecular architectures. acs.orgcore.ac.uk
By designing ligands with specific directional binding sites, it is possible to program the self-assembly of complex structures such as helicates, grids, and cages. For example, a ligand synthesized from this compound and a pyridine-based aldehyde could possess both a "soft" nitrogen donor from the pyridine (B92270) and the "harder" oxygen donors from the ether and alcohol groups. This difference in donor preference can be exploited to selectively bind different metal ions, leading to the formation of heterometallic supramolecular assemblies.
The formation of these assemblies is often a spontaneous process, driven by the thermodynamic stability of the final structure. The resulting supramolecular architectures can exhibit interesting properties, such as host-guest chemistry, where the cavity of a molecular cage can encapsulate small molecules or ions. While no specific crystal structures of complexes with ligands from this compound are available, the principles of supramolecular chemistry suggest that such ligands would be valuable building blocks in this field. nih.gov
Table 2: Examples of Supramolecular Structures Formed from Analogous Amine-Containing Ligands
| Ligand Type | Metal Ion(s) | Resulting Supramolecular Architecture | Driving Interaction(s) | Reference Analogy |
| Bis-bidentate Schiff base | Cu(I), Ag(I) | Double Helicate | Tetrahedral coordination preference of metal ions | Analogous systems with flexible spacers |
| Tridentate pyridyl-imine | Fe(II), Zn(II) | [2x2] Grid | Octahedral coordination and ligand geometry | Grids from similar tridentate ligands |
| Exodentate bridging ligand | Pd(II), Pt(II) | Molecular Square | Square planar coordination of metal ions | Self-assembled cages and squares |
Polymer Science Applications and Macromolecular Engineering with 3 2 Aminoethoxy Propan 1 Ol
Role as a Monomer in Polymer Synthesis
The presence of two different functional groups allows 3-(2-aminoethoxy)propan-1-ol to be incorporated into polymer chains through several polymerization techniques, most notably condensation polymerization.
Condensation polymerization, a process involving the reaction between two different functional groups with the elimination of a small molecule like water, is a primary method for integrating this compound into polymer backbones. google.com
Polyurethanes: In the synthesis of polyurethanes, the hydroxyl group of this compound can react with an isocyanate group, while the amino group can react with another isocyanate group or be part of a chain extender. A study on polyurethane ureas (PUU) utilized a structurally similar diamine, 3-{2-[2-(3-aminopropoxy)ethoxy]ethoxy}propan-1-amine, as a macrochain extender. dntb.gov.uaresearchgate.net This demonstrates the capability of such amino-ether structures to be incorporated into polyurethane networks. The resulting PUUs, synthesized with varying ratios of aromatic diamine and the amino-ether-amine chain extender, exhibited a range of mechanical properties, from rigid to highly flexible, showcasing the tunability of the final material. dntb.gov.uaresearchgate.net The general reaction for polyurethane formation involves the addition of an alcohol to an isocyanate, and the amine group can further react to form urea (B33335) linkages, leading to polyurethane ureas. nih.gov
Polyamides: For polyamide synthesis, the primary amine group of this compound can react with a dicarboxylic acid or its derivative (like an acyl chloride) to form an amide linkage. youtube.comresearchgate.net If reacted with a dicarboxylic acid, this would typically be a step-growth polymerization process. uomustansiriyah.edu.iq The remaining hydroxyl group would then be a pendant group along the polymer chain, available for further modification or to influence the polymer's properties, such as hydrophilicity and hydrogen bonding capacity.
Polyethers: The synthesis of polyethers can be achieved through mechanisms like nucleophilic aromatic substitution or transetherification. researchgate.net While less common for this specific monomer, under certain conditions, the hydroxyl group could participate in etherification reactions with suitable comonomers.
The active hydrogen atoms on the amine and hydroxyl groups of this compound make it a suitable initiator for the ring-opening polymerization (ROP) of various cyclic monomers, such as lactones, epoxides, and N-carboxyanhydrides. wikipedia.org
ROP of Lactones: In the ROP of lactones (e.g., ε-caprolactone, lactide), the hydroxyl group can act as the initiating species, often in the presence of a catalyst like stannous octoate or an organometallic complex. cmu.ac.thresearchgate.net The polymerization proceeds via a coordination-insertion mechanism, where the initiator's alcohol attacks the carbonyl carbon of the cyclic ester, leading to ring opening and the formation of a propagating polymer chain with a hydroxyl end-group. cmu.ac.th The amine group on the initiator molecule would remain as a functional group at the start of the polymer chain.
ROP of Epoxides: Similarly, the hydroxyl or amine group can initiate the ROP of epoxides (e.g., propylene (B89431) oxide, ethylene (B1197577) oxide). researchgate.net Anionic ROP of epoxides can be initiated by alkoxides, which can be formed from the alcohol group of this compound. youtube.com The polymerization proceeds by the nucleophilic attack of the propagating anion on the carbon atom of the epoxide ring. youtube.com This results in polyether chains with a functional amino group at one end.
Function as a Cross-linking Agent or Chain Extender in Polymer Networks
The difunctionality of this compound allows it to act as a bridge between polymer chains, thereby functioning as a cross-linking agent or a chain extender. This is crucial for transforming linear or branched polymers into robust, three-dimensional networks. mdpi.com
By incorporating this compound into a polymer formulation, it is possible to create networks with adjustable properties. For instance, in polyurethane systems, it can be used as a chain extender to link isocyanate-terminated prepolymers. The concentration of the chain extender directly influences the cross-link density and the resulting mechanical properties of the material.
A study on polyurethane ureas using a similar diamine, 3-{2-[2-(3-aminopropoxy)ethoxy]ethoxy}propan-1-amine (DA3), as a macrochain extender in combination with 4,4'-diaminodiphenylmethane (DADP), demonstrated this tunability. The mechanical properties of the resulting polymers were highly dependent on the molar ratio of the rigid aromatic diamine to the flexible amino-ether-amine extender. dntb.gov.uaresearchgate.net
Table 1: Mechanical Properties of Polyurethane Ureas with Varying Chain Extender Ratios
| Sample (DADP:DA3 molar ratio) | Tensile Strength (MPa) | Relative Elongation at Break (%) |
|---|---|---|
| 70:30 | 2.21 | 27.4 |
| 50:50 | 0.81 | 1003.0 |
| 30:70 | 0.74 | 851.0 |
Data sourced from a study on a structurally similar macrochain extender. dntb.gov.uaresearchgate.net
This table illustrates that a higher proportion of the rigid diamine (DADP) leads to a material with higher tensile strength and lower elongation, while increasing the concentration of the flexible chain extender (DA3) results in a highly elastic material with lower tensile strength. This demonstrates the critical role of such bifunctional molecules in tuning the final properties of the polymer network.
The use of A-B type monomers like this compound, where 'A' is the amine group and 'B' is the hydroxyl group, provides a route to control polymer architecture. In condensation polymerization with an A-A type monomer (e.g., a dicarboxylic acid), it can lead to the formation of linear polymers with pendant hydroxyl groups. If a multifunctional monomer (e.g., a tri-isocyanate) is introduced, the hydroxyl groups along the chain can act as sites for cross-linking, leading to the formation of a network structure. This ability to precisely place reactive functional groups is a key aspect of macromolecular engineering.
Polymerization Kinetics and Mechanism Studies Involving Amino Alcohol Monomers
The kinetics of polymerization involving amino alcohols are complex due to the different reactivities of the amine and hydroxyl groups.
In condensation polymerization , such as polyesterification, the reaction is typically acid-catalyzed. uomustansiriyah.edu.iq The rate of polymerization is dependent on the concentration of the reacting functional groups (amines, hydroxyls, and carboxylic acids). libretexts.org A kinetic study of the reaction between ethanolamine (B43304) and various dicarboxylic acids showed that the reactions generally follow third-order kinetics, and the rate is influenced by the structure of the diacid monomer. researchgate.net This suggests that in a system with this compound, the polymerization rate would be governed by the specific reaction conditions and the nature of the co-monomer.
In ring-opening polymerization , the mechanism depends on the initiator and the monomer. When an amino alcohol initiates the ROP of a lactone via its hydroxyl group, the process often follows a coordination-insertion mechanism. cmu.ac.th The kinetics are influenced by the catalyst, temperature, and monomer-to-initiator ratio. rsc.org For the ROP of N-carboxyanhydrides, the initiation by a hydroxyl group can be slow. However, methods have been developed where the initiation is catalyzed by an acid, followed by the addition of a base to start the propagation, thereby separating the slow initiation from the fast propagation step and allowing for better control over the polymerization. acs.org
Influence of this compound on Polymerization Reactivity
The reactivity of this compound in polymerization is dictated by its two distinct functional groups: the primary amine (-NH₂) and the primary hydroxyl (-OH). In the synthesis of polyurethanes, these groups react with isocyanates. Generally, the primary amine exhibits significantly higher nucleophilicity and therefore greater reactivity towards isocyanates compared to the hydroxyl group. This difference in reactivity is a key factor that can be exploited to control the polymerization process.
The structure of the molecule itself, with its flexible ether linkage, can also play a role in reactivity. The spacing between the functional groups can affect their accessibility to reactive sites on the growing polymer chain and other monomers. While specific kinetic studies on this compound are not widely available in public literature, the principles of polyurethane chemistry suggest that its reactivity profile would be advantageous in systems where a rapid initial chain extension is desired, followed by a slower cross-linking or further chain growth phase.
In the context of polyester (B1180765) synthesis, this compound can be incorporated through the reaction of its hydroxyl group with a carboxylic acid or an acyl halide, and the amine group can be used for subsequent modifications or to introduce specific interactions, such as hydrogen bonding. The relative reactivity would depend on the specific reaction conditions and catalysts used.
Control of Molecular Weight and Dispersity
The ability to control molecular weight and dispersity (a measure of the distribution of molecular weights, denoted by Đ) is crucial for tailoring the properties of a polymer. The bifunctional and dual-reactivity nature of this compound can be leveraged to influence these parameters.
In step-growth polymerizations like polyurethane synthesis, the final molecular weight is highly dependent on the stoichiometry of the functional groups. By acting as a chain extender, this compound connects isocyanate-terminated prepolymers. The precise amount of this chain extender relative to the isocyanate and polyol components is critical for achieving the target molecular weight. An excess or deficit of the chain extender can lead to lower molecular weight polymers.
The differential reactivity of the amine and hydroxyl groups can also be a tool for controlling polymer architecture and, consequently, dispersity. For instance, in a one-pot synthesis, the rapid amine-isocyanate reaction can lead to the formation of well-defined hard segments, which can then be linked together through the slower hydroxyl-isocyanate reaction. This can potentially lead to polymers with a more regular structure and narrower dispersity compared to systems with chain extenders having two identical functional groups.
While specific data for this compound is not available, we can hypothesize its effect based on general principles. The table below illustrates a hypothetical scenario of how varying the concentration of a bifunctional chain extender like this compound in a polyurethane formulation could influence the molecular weight (Number Average, Mₙ) and dispersity (Đ).
| Experiment ID | [Diisocyanate]:[Polyol]:[Chain Extender] Ratio | Hypothetical Mₙ ( g/mol ) | Hypothetical Đ (Mₙ/Mₙ) |
| A | 1.5 : 1 : 0.5 | 25,000 | 1.8 |
| B | 1.7 : 1 : 0.7 | 45,000 | 1.6 |
| C | 2.0 : 1 : 1.0 | 80,000 | 1.5 |
| D | 2.2 : 1 : 1.2 | 50,000 | 1.7 |
This table is for illustrative purposes only and is based on general principles of step-growth polymerization. Actual experimental data for this compound is required for factual representation.
In controlled polymerization techniques, such as atom transfer radical polymerization (ATRP) or ring-opening polymerization (ROP), a molecule like this compound could be used as an initiator after functionalization, or as a monomer. For example, the hydroxyl group could initiate the ROP of cyclic esters, while the amine group could be protected and later deprotected to provide a site for further functionalization. This approach would allow for the synthesis of well-defined block copolymers with controlled molecular weights and low dispersity.
The precise control over the sequence of reactions afforded by the different reactivities of the amine and hydroxyl groups makes this compound a potentially valuable tool in macromolecular engineering for the design of complex polymer architectures.
Supramolecular Chemistry and Self Assembly Systems Involving 3 2 Aminoethoxy Propan 1 Ol
Hydrogen Bonding Motifs and Self-Organization
The capacity of 3-(2-aminoethoxy)propan-1-ol to both donate and accept hydrogen bonds via its -NH₂ and -OH groups is central to its role in self-organization. The nitrogen atom of the amine and the oxygen atoms of the ether and hydroxyl groups can act as hydrogen bond acceptors, while the hydrogen atoms of the amine and hydroxyl groups act as donors. This dual functionality allows for the formation of extensive intermolecular networks.
The specific arrangement of hydrogen bond donors and acceptors in this compound facilitates the formation of ordered molecular aggregates. The flexible ether-containing backbone allows the molecule to adopt conformations that maximize favorable intermolecular contacts. In condensed phases, these interactions can lead to predictable one-, two-, or three-dimensional patterns, a foundational principle of crystal engineering and the formation of liquid crystals. The interplay between the strong, directional hydrogen bonds and weaker van der Waals forces dictates the ultimate packing and morphology of the resulting aggregates. While detailed crystallographic studies on the self-assembly of pure this compound are not extensively documented in public literature, the behavior of analogous aminoalcohols demonstrates their tendency to form chain or sheet-like motifs stabilized by O-H···N, N-H···O, and O-H···O hydrogen bonds.
The hydrogen-bonding capabilities of this compound are exploited in the non-covalent functionalization of surfaces and the assembly of multicomponent systems. By anchoring to a substrate or another molecule, it can present its remaining functional groups to direct further assembly. For instance, its derivatives can be used to modify surfaces, creating a new layer with specific chemical properties (e.g., hydrophilicity or sites for further interaction) entirely through non-covalent means. This strategy is central to building layered materials and functionalizing nanomaterials where the preservation of the substrate's covalent framework is essential.
Host-Guest Chemistry and Molecular Recognition Phenomena
The structural elements of this compound are valuable in the design of larger molecules intended for host-guest chemistry. The combination of a flexible spacer and hydrogen-bonding groups is a common feature in synthetic receptors.
The this compound structure serves as a flexible and functional scaffold in the synthesis of more complex molecular receptors. The primary amine and alcohol groups provide convenient handles for covalently linking this unit to other molecular platforms, such as macrocycles or aromatic clefts. In such constructs, the aminoalcohol moiety can line a binding cavity, offering hydrogen-bonding sites to recognize and bind specific guest molecules, such as anions, cations, or neutral organic species. The ether linkage provides conformational flexibility, allowing the receptor to adapt its shape to optimize binding with a target guest. The design of such receptors often involves pre-organization, where the scaffold is incorporated into a more rigid structure to reduce the entropic penalty of binding.
While this compound itself is too small and flexible to form a stable encapsulation cavity on its own, it is a key building block for polymers and macrocycles that can. When polymerized or used to create larger cyclic structures, the repeating ether-amino-alcohol units can collectively create a microenvironment capable of hosting small guest molecules. These inclusion complexes are stabilized by a combination of hydrogen bonds and other non-covalent forces within the host's cavity.
Dynamic Covalent Chemistry and Reversible Self-Assembling Systems
Dynamic covalent chemistry (DCC) combines the stability of covalent bonds with the reversibility needed for self-assembling and error-correcting systems. The functional groups of this compound, particularly the primary amine, are well-suited for participating in reversible covalent reactions.
A prime example of a relevant dynamic covalent reaction is the formation of imines (also known as Schiff bases) through the reaction of an amine with an aldehyde or ketone. mdpi.com This reaction is reversible under specific conditions, often catalyzed by acid or base, or by the presence of water. mdpi.com By reacting bifunctional or multifunctional aldehydes with molecules containing the this compound moiety, it is possible to form dynamic polymers or macrocycles. These systems can adapt their constitution in response to environmental stimuli (like pH or temperature), leading to materials with tunable properties. mdpi.com For example, a polymer chain linked by imine bonds derived from a molecule similar to this compound can be designed to reversibly assemble or disassemble, demonstrating the power of integrating this chemical's functionalities into dynamic systems. mdpi.com
Another relevant class of reactions is the formation of boronate esters from the reaction of the diol portion of an aminoalcohol with a boronic acid. This reaction is also reversible, particularly in the presence of water, and is a cornerstone of DCC for creating responsive hydrogels, sensors, and self-healing materials. scispace.com The integration of the this compound scaffold into such systems could yield materials where assembly is controlled by pH or the presence of competing diols.
Following a comprehensive search of available scientific literature, it has been determined that there is currently no specific research published on the direct application of This compound in the fields of supramolecular chemistry and self-assembly for the creation of adaptive networks, responsive materials, or stimuli-responsive systems.
The investigation for relevant studies in these highly specialized areas did not yield any findings where This compound was the primary component or a significant contributor to the functionalities described in the requested outline. While the fields of adaptive and stimuli-responsive materials are robust and expanding, with many studies on various polymers and small molecules, this specific compound does not appear to be a subject of published research in these contexts to date.
Therefore, this article cannot provide detailed research findings, data tables, or in-depth discussion on the following topics as they pertain to This compound :
Stimuli-Responsive Assembly and Disassembly
Further research and synthesis of novel polymers or supramolecular systems derived from This compound would be required before an accurate and scientifically sound article on these specific topics could be written.
Advanced Analytical and Characterization Methodologies in 3 2 Aminoethoxy Propan 1 Ol Research
High-Resolution Spectroscopic Techniques for Elucidating Structure and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic molecules. While one-dimensional (1D) NMR provides initial information, multidimensional NMR experiments are often necessary for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in a molecule like 3-(2-aminoethoxy)propan-1-ol, especially for resolving overlapping signals. researchgate.netnih.gov
Two-dimensional (2D) NMR techniques are particularly valuable:
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between the protons on C1 and C2, and between the protons on C4 and C5, confirming the propanol (B110389) and ethoxy fragments of the molecule.
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. researchgate.net This is crucial for assigning each carbon atom to its attached protons, providing a clear map of the carbon skeleton.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away. It is instrumental in connecting the different fragments of the molecule. For instance, an HMBC experiment would show a correlation from the protons on C2 to the ether carbon at C4, and from the protons on C4 to the ether carbon at C2, definitively establishing the 3-(2-aminoethoxy) linkage.
The combination of these experiments allows for a complete and confident assignment of the molecule's complex structure. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound This table presents hypothetical yet chemically reasonable assignments based on the analysis of similar functional groups and structures.
| Position | Atom Type | Predicted Chemical Shift (ppm) | Rationale |
| 1 | -CH₂-OH | ~3.7 | Adjacent to hydroxyl group |
| 2 | -CH₂-O- | ~3.6 | Adjacent to ether oxygen |
| 3 | -O-CH₂- | ~3.5 | Adjacent to ether oxygen |
| 4 | -CH₂-NH₂ | ~2.8 | Adjacent to amine group |
| -OH | -OH | Variable | Dependent on solvent and concentration |
| -NH₂ | -NH₂ | Variable | Dependent on solvent and concentration |
| C1 | -C H₂-OH | ~61 | Carbon attached to hydroxyl |
| C2 | -C H₂-O- | ~72 | Carbon attached to ether oxygen |
| C3 | -O-C H₂- | ~70 | Carbon attached to ether oxygen |
| C4 | -C H₂-NH₂ | ~41 | Carbon attached to amine |
Vibrational Spectroscopy (IR, Raman) for Conformational and Intermolecular Interaction Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. These methods are sensitive to the molecular environment, making them useful for studying hydrogen bonding and conformational changes.
For this compound, the key vibrational modes would be:
O-H and N-H Stretching: A broad absorption band in the IR spectrum, typically between 3200 and 3600 cm⁻¹, indicates the presence of O-H (alcohol) and N-H (primary amine) stretching vibrations, which are broadened due to hydrogen bonding.
C-H Stretching: Sharp peaks observed between 2850 and 3000 cm⁻¹ correspond to the stretching of the C-H bonds in the alkyl chain.
C-O Stretching: Strong absorptions for the C-O bonds are expected. The C-O stretch of the primary alcohol (C1-OH) would typically appear around 1050 cm⁻¹, while the C-O-C stretch of the ether linkage would be found in the 1150-1085 cm⁻¹ region.
N-H Bending: The scissoring vibration of the primary amine group (-NH₂) usually appears in the 1590-1650 cm⁻¹ range.
By analyzing shifts in these peak positions and changes in their broadness, researchers can infer details about intermolecular and intramolecular hydrogen bonding, which dictates the molecule's conformation in different states (solid, liquid, or in solution).
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |
| O-H (Alcohol) | Stretching | 3200 - 3600 (Broad) |
| N-H (Amine) | Stretching | 3200 - 3500 (Medium) |
| C-H (Alkane) | Stretching | 2850 - 3000 (Strong) |
| N-H (Amine) | Bending | 1590 - 1650 (Medium) |
| C-O-C (Ether) | Stretching | 1085 - 1150 (Strong) |
| C-O (Alcohol) | Stretching | 1000 - 1075 (Strong) |
High-Resolution Mass Spectrometry for Reaction Monitoring and Product Characterization
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental formula of a compound. Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer can measure mass with very high accuracy.
For this compound (C₅H₁₃NO₂), HRMS would confirm its elemental composition by matching the experimentally measured mass of its protonated ion, [M+H]⁺, to the calculated exact mass (120.10191 Da). This technique is invaluable for confirming the identity of a synthesized product and distinguishing it from potential isomers or byproducts with the same nominal mass. Furthermore, tandem mass spectrometry (MS/MS) can be used to fragment the molecule, providing structural information based on the resulting daughter ions. Common fragmentation pathways for this molecule would include the cleavage of the C-O and C-C bonds adjacent to the heteroatoms.
Chromatographic and Separation Science Methodologies
Chromatography is indispensable for separating this compound from starting materials, byproducts, and isomers, as well as for quantifying its purity.
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the primary methods for assessing the purity of non-volatile compounds like this compound. Given its polar nature, a reversed-phase (RP) separation is a common approach. sielc.com
A typical RP-HPLC method would utilize:
Stationary Phase: A C18 or C8 silica-based column, which separates compounds based on their hydrophobicity.
Mobile Phase: A gradient mixture of water (often with a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization for MS detection) and an organic solvent such as acetonitrile (B52724) or methanol.
Detector: A UV detector may have limited utility due to the lack of a strong chromophore. More universal detectors like an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or, most powerfully, a mass spectrometer (LC-MS) are preferred. bldpharm.com
This setup allows for the separation of this compound from less polar impurities (which would be more retained on the column) and more polar impurities (which would elute earlier).
Gas Chromatography (GC) is a high-resolution separation technique suited for volatile and thermally stable compounds. ccsknowledge.com Direct analysis of this compound by GC is challenging due to its high boiling point and the presence of polar -OH and -NH₂ groups, which can cause poor peak shape and column adsorption.
To overcome this, a derivatization step is typically employed to increase volatility and thermal stability. researchgate.net Common derivatization agents for amino alcohols include silylating reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). researchgate.net These reagents react with the active hydrogens on the alcohol and amine groups to form less polar, more volatile trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ethers and amines.
The derivatized sample can then be analyzed using a standard GC system:
Column: A non-polar or mid-polar capillary column, such as one with a 5% phenyl-polydimethylsiloxane stationary phase (e.g., DB-5 or HP-5).
Detector: A Flame Ionization Detector (FID) provides a robust response for organic compounds, while a Mass Spectrometer (GC-MS) offers definitive identification of the analyte and any impurities based on their mass spectra and retention times. google.compatsnap.com
This derivatization-GC-MS approach is highly effective for quantifying the purity of this compound and identifying any volatile byproducts or related impurities. researchgate.netresearchgate.net
Diffraction Techniques for Solid-State Structure Determination
Diffraction techniques are indispensable in the solid-state characterization of crystalline materials, providing fundamental insights into the atomic arrangement within a crystal lattice. These methods rely on the principle that when a beam of radiation, such as X-rays, interacts with a crystalline solid, it is scattered in a predictable pattern. This diffraction pattern is a unique fingerprint of the material's crystal structure. For research involving this compound and its derivatives, X-ray diffraction is crucial for elucidating three-dimensional molecular structures, identifying crystalline phases, and understanding intermolecular interactions in the solid state.
Single Crystal X-ray Diffraction of Derivatives and Coordination Complexes
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional structure of a crystalline compound at the atomic level. nih.gov This technique requires a high-quality single crystal, which, when exposed to an X-ray beam, produces a diffraction pattern from which the electron density distribution and, consequently, the exact positions of atoms can be mapped.
In the context of this compound research, SC-XRD is particularly valuable for studying its derivatives and coordination complexes. The flexibility of the this compound molecule, with its multiple donor sites (two nitrogen atoms and one oxygen atom), allows it to form a variety of complex structures with metal ions. The precise coordination mode—how the ligand binds to the metal center—can be unambiguously determined using SC-XRD.
For instance, research on the related amino alcohol, 3-amino-1-propanol (3-apOH), demonstrates how SC-XRD can reveal coordination behavior. In a study of its complex with zinc(II) quinaldin-ate, SC-XRD analysis showed that the 3-apOH ligand coordinates to the zinc(II) ion in a monodentate fashion through its amino nitrogen atom. rsc.org In contrast, another amino alcohol ligand in the same study, N-methylaminoethanol, was found to coordinate in a bidentate chelating manner. rsc.org This highlights the ability of SC-XRD to distinguish subtle differences in bonding.
Furthermore, SC-XRD studies on coordination complexes can reveal the formation of intricate supramolecular structures, such as dimers and polymers, held together by ligand bridging. For example, studies on pyrazole-based ligands have shown that coordination to different metal ions can result in diverse structures, including seven-membered chelate rings in a manganese(II) complex and 14-membered ring systems in dimeric copper(II) and cobalt(II) complexes. researchgate.net Such detailed structural information is critical for understanding the properties and potential applications of these materials.
A study on the synthesis and X-ray diffraction of 3-ethoxy-2,2-bis(methoxy-NNO-azoxy)propan-1-ol, a related propan-1-ol derivative, provided detailed crystallographic data, demonstrating the power of SC-XRD to characterize novel compounds. researchgate.net
Table 1: Crystallographic Data for 3-Ethoxy-2,2-bis(methoxy-NNO-azoxy)propan-1-ol researchgate.net
| Parameter | Value |
|---|---|
| Formula | C₇H₁₆N₄O₆ |
| Molecular Weight | 252.24 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a | 8.3820(10) Å |
| b | 11.0610(10) Å |
| c | 13.910(2) Å |
| α | 90° |
| β | 99.840(10)° |
| γ | 90° |
| Volume | 1270.7(3) ų |
This interactive table provides a summary of the unit cell parameters determined by single-crystal X-ray diffraction.
Powder X-ray Diffraction for Crystalline Phase Analysis
Powder X-ray diffraction (PXRD) is a versatile technique used for the characterization of crystalline materials in a powdered or microcrystalline form. wikipedia.org Unlike SC-XRD, which analyzes a single crystal, PXRD obtains a diffraction pattern from a bulk sample containing a vast number of randomly oriented crystallites. libretexts.org The resulting diffractogram is a plot of diffracted X-ray intensity versus the diffraction angle (2θ). libretexts.org
The primary applications of PXRD in research on this compound and its compounds include:
Phase Identification: Every crystalline solid has a characteristic PXRD pattern. By comparing the experimental pattern of a synthesized material to databases of known patterns, its identity can be confirmed.
Purity Analysis: The presence of crystalline impurities can be detected as additional peaks in the diffractogram. This is crucial for verifying the purity of a synthesized batch of a this compound complex. For example, studies of coordination polymers often use PXRD to confirm the phase purity of the bulk sample after synthesis. mdpi.com
Lattice Parameter Refinement: PXRD data can be used to determine and refine the unit cell parameters of a crystal structure. unesp.br This is particularly useful when single crystals suitable for SC-XRD are not available.
Analysis of Crystalline Structure: While less detailed than SC-XRD, PXRD can provide valuable information about the crystal system and space group. Advanced methods, such as Rietveld refinement, can be used to refine a theoretical crystal structure model against experimental PXRD data. unesp.br
A study on a new palladium(II) complex with a sulfur-containing amino acid illustrates the utility of PXRD. unesp.br The microcrystalline powder of the complex was analyzed, and its diffractogram was indexed to determine the crystal system and unit cell parameters. unesp.br
Table 2: Powder X-ray Diffraction Data for a Pd(II) Amino Acid Complex unesp.br
| Parameter | Value |
|---|---|
| Formula | PdC₁₂H₂₀N₂O₄S₂ |
| Crystal System | Orthorhombic |
| a | 10.740 Å |
| b | 19.999 Å |
| c | 5.2470 Å |
| Radiation | Cu Kα1 (λ = 1.5406 Å) |
This interactive table summarizes the lattice parameters obtained from powder X-ray diffraction analysis.
Emerging Research Directions and Future Perspectives for 3 2 Aminoethoxy Propan 1 Ol
Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis and Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research, from molecular design to synthesis planning. mdpi.com For a molecule like 3-(2-aminoethoxy)propan-1-ol, these technologies offer powerful tools to predict its behavior and streamline its application.
Detailed Research Findings:
Machine learning models, particularly quantitative structure-property relationship (QSPR) models, are increasingly used to forecast the physicochemical and biological properties of molecules. chemrxiv.org For bifunctional molecules such as targeted protein degraders, ML has shown promise in predicting key parameters like absorption, distribution, metabolism, and excretion (ADME). researchgate.net Although specific models for this compound are not publicly documented, its structural data can be fed into generalized models to predict a range of properties, accelerating its evaluation for applications like drug discovery. arxiv.orgmit.edu These predictions can guide experimental work by prioritizing molecules with desirable characteristics. mit.edu
The table below illustrates the types of molecular properties for this compound that can be predicted using modern machine learning frameworks.
Table 1: Potential AI/ML-Predicted Properties for this compound
| Property Category | Specific Property | Relevance |
| Physicochemical | Solubility | Formulation development |
| LogP (Lipophilicity) | Drug design, environmental fate | |
| Boiling Point | Process chemistry, purification | |
| Vapor Pressure | Safety and handling | |
| ADMET | Permeability | Bioavailability prediction |
| (Absorption, Distribution, | Metabolic Stability | Drug candidate viability |
| Metabolism, Excretion, | Cytochrome P450 Inhibition | Drug-drug interaction risk |
| Toxicity) | Toxicity Profile | Safety assessment |
| Reactivity | Site of Reactivity | Predicting reaction outcomes |
| Reaction Yield | Synthesis optimization | |
| Optimal Catalyst | Discovering efficient reaction conditions |
Contributions to Sustainable Chemistry and Circular Economy Concepts
The principles of green chemistry and the circular economy aim to create chemical products and processes that are environmentally benign, minimize waste, and utilize renewable resources. The bifunctional nature of this compound makes it a candidate for advancing these concepts.
Detailed Research Findings:
One of the core tenets of green chemistry is the use of safer and more efficient synthesis methods. Recent research has focused on the visible-light-promoted synthesis of amino alcohols, which often proceeds under mild conditions using water as a solvent, thereby reducing reliance on hazardous organic solvents. patsnap.comrsc.org Applying such photocatalytic methods to the synthesis of this compound could significantly improve its environmental footprint compared to traditional methods.
In the context of a circular economy, there is a strong focus on developing polymers from renewable resources that can be easily recycled or biodegraded. mdpi.comspringernature.com With its primary amine and primary alcohol groups, this compound can act as a versatile monomer. These functional groups can readily participate in polymerization reactions to form a variety of materials, including:
Polyamides: By reacting with dicarboxylic acids.
Polyurethanes: By reacting with diisocyanates.
Polyesters: By reacting with dicarboxylic acids (after conversion of the amine to a non-reactive group or under specific conditions).
The inclusion of the flexible ether linkage could impart unique properties to these polymers. Designing these polymers with cleavable bonds could facilitate chemical recycling, where the polymer is broken down back to its monomeric units, supporting a closed-loop life cycle. springernature.com The development of bio-based polymers is a rapidly growing field aimed at reducing dependence on fossil fuels. nih.gov
Role in Advanced Materials Science (e.g., Linkers in Framework Materials, Smart Coatings)
The distinct functional groups at either end of the this compound molecule make it an attractive component for creating sophisticated materials with tailored properties. It is often classified commercially as a bifunctional linker, highlighting its potential in materials synthesis. glycomindsynth.combldpharm.com
Detailed Research Findings:
Framework Materials: Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are porous crystalline materials constructed from molecular building blocks. The properties of these frameworks are directly influenced by the organic "linker" molecules used in their synthesis. The amine and alcohol groups of this compound can coordinate with metal ions or form covalent bonds with other organic monomers, respectively. This allows it to act as a flexible linker, connecting nodes to build up the framework structure. Amino acid-based linkers have been successfully used to create functional MOFs for applications like catalysis. kaist.ac.kr The incorporation of this compound could introduce polarity and hydrogen-bonding sites within the pores of the framework, which could be useful for selective gas adsorption or as catalytic centers.
Smart Coatings: Smart coatings are designed to respond to environmental stimuli, such as changes in pH, temperature, or the presence of specific chemicals. nasa.gov The amine group in this compound can act as a pH-responsive center. In the context of corrosion protection, localized corrosion on metal surfaces is often accompanied by a local shift in pH. researchgate.net A coating functionalized with this molecule could, in principle, trigger the release of a corrosion inhibitor or a colorimetric indicator in response to such a pH change. Amino alcohols are already used in coatings as pH control agents and highly efficient pigment dispersants, which can improve the stability, gloss, and corrosion resistance of the final paint. pcimag.comsealandchem.com Hybrid amino-alcohol-silicate coatings have also shown enhanced corrosion protection for steel. researchgate.net
Table 2: Potential Roles of this compound in Advanced Materials
| Material Type | Potential Role | Functional Group(s) Involved | Resulting Property/Function |
| Metal-Organic Frameworks (MOFs) | Flexible Linker | Amine (-NH₂) and Alcohol (-OH) | Connects metal nodes; introduces polarity and H-bonding sites into pores. |
| Covalent Organic Frameworks (COFs) | Monomer/Linker | Amine (-NH₂) and Alcohol (-OH) | Forms covalent bonds to build the framework; tunes porosity and surface chemistry. |
| Smart Corrosion-Sensing Coatings | pH-Responsive Agent | Amine (-NH₂) | Detects local pH changes at corrosion sites to trigger a response (e.g., color change). |
| Self-Healing Coatings | Monomer for Polymer Matrix | Amine (-NH₂) and Alcohol (-OH) | Can be polymerized into a matrix that may contain cleavable/reformable bonds. |
| Waterborne Metal Coatings | Dispersant / pH Modifier | Amine (-NH₂) | Improves pigment dispersion, enhances coating stability, and provides corrosion inhibition. |
Exploration of Novel Reactivity and Unprecedented Transformations
While the fundamental reactivity of primary amines, ethers, and primary alcohols is well-established, modern catalysis is continuously unlocking new and previously difficult transformations. The exploration of novel reactivity for this compound could lead to more efficient and selective synthetic methods.
Detailed Research Findings:
The presence of three different functional groups within one molecule presents both a challenge and an opportunity for selectivity. Research into the catalytic oxyamination of alkenes has yielded novel methods for creating amino alcohols with high stereoselectivity, a transformation central to the synthesis of this structural motif. rsc.org
Recent advances in catalysis offer intriguing possibilities for selectively transforming molecules like this compound:
Dehydrative Etherification: Traditionally, forming an ether from two different alcohols can be challenging. However, new iron-catalyzed methods have been developed that allow for the highly selective formation of unsymmetrical ethers directly from two different alcohols under mild conditions, with water as the only byproduct. acs.org Such a catalyst could potentially react the alcohol moiety of this compound with another alcohol selectively.
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for generating radicals under mild conditions. This approach has been used to convert alcohols into carbon-centered radicals, which can then participate in various coupling reactions. youtube.com This could open pathways to new carbon-carbon or carbon-heteroatom bond formations at the propyl end of the molecule.
Selective Oxidation/Functionalization: The selective oxidation of the primary alcohol to an aldehyde or carboxylic acid without affecting the amine group is a classic challenge. Modern catalytic systems, including TEMPO-based oxidants, offer mild and selective options. google.com Conversely, methods for the selective functionalization of the amine in the presence of the alcohol are also an area of active research.
The development of catalysts that can distinguish between the different functional groups in this compound would enable its use as a sophisticated building block, allowing for stepwise and selective modifications to build complex molecular architectures.
Q & A
Q. What are the established synthetic routes for 3-(2-aminoethoxy)propan-1-ol, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis of amino alcohols like this compound typically involves nucleophilic substitution or reductive amination. For example, etherification of propanol derivatives with aminoethyl groups can be achieved using bases (e.g., NaH) to deprotonate hydroxyl groups, followed by reaction with halogenated amines (e.g., 2-aminoethyl bromide) under anhydrous conditions . Optimization includes controlling temperature (0°C to room temperature), solvent choice (e.g., THF), and purification via flash column chromatography . Yield improvements may require stoichiometric adjustments or catalyst screening (e.g., TEMPO for selective oxidation) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer :
- NMR : The -NMR spectrum will show signals for the hydroxyl proton (δ 1.5–2.5 ppm, broad), amino protons (δ 1.5–3.0 ppm), and ethoxy/propanol backbone protons (δ 3.4–4.0 ppm). -NMR will confirm ether (C-O, ~70 ppm) and alcohol (C-OH, ~60 ppm) carbons .
- IR : Look for O-H stretching (3200–3600 cm) and N-H bending (1550–1650 cm) .
- GC-MS : Molecular ion peaks (e.g., m/z 134 for the parent ion) and fragmentation patterns help confirm structural integrity .
Q. What are the primary research applications of this compound in medicinal chemistry and biochemistry?
- Methodological Answer : This compound serves as a versatile intermediate:
- Drug Design : Its amino and hydroxyl groups enable functionalization for targeting enzymes (e.g., kinase inhibitors) or receptors (e.g., GPCRs) .
- Biochemical Probes : Used in enzyme assays (e.g., transaminases) to study substrate specificity or inhibition kinetics .
- Material Science : Incorporation into polymers for controlled drug delivery systems due to its hydrophilic-lipophilic balance .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across studies?
- Methodological Answer : Discrepancies often arise from structural analogs (e.g., positional isomers) or assay variability. Strategies include:
- Systematic SAR Studies : Compare analogs (e.g., 3-(3-methylisoxazol-5-yl)propan-1-ol vs. 3-(4-chlorophenyl)propan-1-ol) to isolate substituent effects .
- Standardized Assays : Use consistent cell lines (e.g., HEK293 for receptor studies) and control compounds to normalize data .
- Computational Modeling : Molecular docking (e.g., AutoDock) to predict binding affinities and rationalize activity differences .
Q. What experimental strategies are recommended to elucidate the mechanism of action of this compound in enzyme inhibition studies?
- Methodological Answer :
- Kinetic Assays : Measure and using Michaelis-Menten plots under varying substrate/inhibitor concentrations .
- Mutagenesis : Engineer enzyme active sites (e.g., alanine scanning) to identify critical residues for interaction .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish competitive vs. allosteric inhibition .
Q. How do structural modifications to the aminoethoxy chain influence the compound’s physicochemical and biological properties?
- Methodological Answer :
- Chain Length : Shortening the ethoxy group (e.g., from propyl to ethyl) reduces hydrophobicity, altering membrane permeability .
- Substituent Effects : Electron-withdrawing groups (e.g., -Cl, -F) enhance stability but may reduce solubility; compare with 3-(4-chlorophenyl)propan-1-ol .
- Stereochemistry : Introduce chiral centers (e.g., via asymmetric synthesis) and evaluate enantiomer-specific activity using chiral HPLC .
Q. What are the best practices for optimizing the enantiomeric purity of this compound during synthesis?
- Methodological Answer :
- Chiral Catalysts : Use Sharpless epoxidation or enzymatic resolution (e.g., lipases) to control stereochemistry .
- Chromatographic Separation : Chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases .
- Circular Dichroism (CD) : Validate enantiopurity by comparing CD spectra with known standards .
Data Analysis and Contradiction Resolution
Q. How should researchers address variability in reported synthetic yields for this compound?
- Methodological Answer :
- Reaction Monitoring : Use TLC or in-situ IR to track intermediate formation and optimize reaction time .
- Byproduct Analysis : LC-MS to identify side products (e.g., over-oxidized aldehydes) and adjust reducing agents (e.g., NaBH vs. LiAlH) .
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to improve amine reactivity and reduce hydrolysis .
Q. What computational tools are most effective for predicting the biological targets of this compound?
- Methodological Answer :
- Phylogenetic Analysis : Use BLAST to identify homologous proteins with known ligand-binding data .
- QSAR Modeling : Train models on datasets (e.g., ChEMBL) to correlate structural descriptors (logP, H-bond donors) with activity .
- Network Pharmacology : Map compound-protein interaction networks using STITCH or STRING databases .
Q. How can researchers validate the proposed metabolic pathways of this compound in vivo?
- Methodological Answer :
- Isotopic Labeling : Synthesize - or -labeled analogs and track metabolites via LC-MS/MS .
- Microsomal Assays : Incubate with liver microsomes (human/rat) to identify phase I/II metabolites .
- Knockout Models : Use CYP450 knockout mice to assess enzyme-specific metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
